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molecular formula C8H8N2S B8514282 4-Ethylsulfanylnicotinonitrile

4-Ethylsulfanylnicotinonitrile

Cat. No. B8514282
M. Wt: 164.23 g/mol
InChI Key: WTAFHXRMCXKWBX-UHFFFAOYSA-N
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Patent
US09364000B2

Procedure details

1.72 g of sodium hydride (60% oil-based) was added to a mixture of 5.0 g of 4-chloronicotinonitrile, 3 ml of ethanethiol and 36 ml of THF under ice cooling, then the mixture was stirred at room temperature for 2 hours. A saturated aqueous sodium chloride solution was poured to the reaction mixture, and the mixture was extracted with ethyl acetate. The organic layer was dried over anhydrous sodium sulfate, and then concentrated under reduced pressure. The resulting residue was applied to a silica gel column chromatography to obtain 5.72 g of 4-ethylsulfanylnicotinonitrile. 4-ethylsulfanylnicotinonitrile
Quantity
1.72 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
36 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Na+].Cl[C:4]1[C:9]([C:10]#[N:11])=[CH:8][N:7]=[CH:6][CH:5]=1.[CH2:12]([SH:14])[CH3:13].[Cl-].[Na+]>C1COCC1>[CH2:12]([S:14][C:4]1[C:9]([C:10]#[N:11])=[CH:8][N:7]=[CH:6][CH:5]=1)[CH3:13] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
1.72 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=CC=NC=C1C#N
Name
Quantity
3 mL
Type
reactant
Smiles
C(C)S
Name
Quantity
36 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)SC1=CC=NC=C1C#N
Measurements
Type Value Analysis
AMOUNT: MASS 5.72 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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